![molecular formula C16H20FN3O2S B2779391 4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide CAS No. 1325741-61-4](/img/structure/B2779391.png)
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
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Overview
Description
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have a broad range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress, a key factor in many diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This could make them valuable in the development of new antiviral drugs .
Diuretic Activity
Thiazole derivatives have been associated with diuretic activity . This could potentially be harnessed for the treatment of conditions such as hypertension and edema .
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have shown anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential use in cancer treatment .
COX-1 Inhibitory Activity
Thiazole compounds have shown weak COX-1 inhibitory activity . This could potentially be harnessed for the treatment of conditions such as inflammation and pain .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, they can act as inhibitors of quorum sensing in bacteria , which is a form of bacterial cell-cell communication that regulates various behaviors including biofilm formation and virulence production .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, they have been found to inhibit quorum sensing in bacteria, which can affect various bacterial behaviors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)18-15(21)20-7-5-12(6-8-20)22-16-19-13-4-3-11(17)9-14(13)23-16/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZSEZSJAVFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide |
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